molecular formula C12H22F2N2O2 B2875409 1-(4,4-Difluorocyclohexyl)-3-(3-ethoxypropyl)urea CAS No. 1935789-76-6

1-(4,4-Difluorocyclohexyl)-3-(3-ethoxypropyl)urea

Cat. No.: B2875409
CAS No.: 1935789-76-6
M. Wt: 264.317
InChI Key: DPAIADJZIFLTBU-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-3-(3-ethoxypropyl)urea, also known as DFCP or TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Molecular Recognition and Solvatochromic Fluorescence Probes

Urea derivatives, such as N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, exhibit strong solvatochromism with respect to their fluorescence properties. These properties allow for the detection of analytes with high acceptor numbers, such as alcohols and carboxylic acids, and the detection of analytes such as fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne, Ihmels, Waidelich, & Chang, 2005).

Supramolecular Chemistry

Urea derivatives are key in the synthesis of supramolecular polymers based on intermolecular hydrogen bonding, offering insights into cooperative association mechanisms that are relevant for the design of new materials (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).

Heterocyclic Chemistry

The reactivity of perfluoro(1,2-epoxycyclohexane) with bifunctional nucleophiles such as urea and thiourea via ring opening and subsequent heterocyclization has been leveraged to synthesize fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This indicates the utility of urea derivatives in the synthesis of fluorinated heterocycles, which are of interest due to their unique properties and potential applications in pharmaceuticals and agrochemicals (Filyakova, Zapevalov, Kodess, Slepukhin, & Saloutin, 2014).

Complex Molecular Architecture Synthesis

Directed lithiation of urea derivatives has been employed to synthesize complex molecular structures, showcasing the versatility of urea compounds in organic synthesis and the construction of complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-3-(3-ethoxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-2-18-9-3-8-15-11(17)16-10-4-6-12(13,14)7-5-10/h10H,2-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAIADJZIFLTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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